molecular formula C51H77N11O13 B1587432 Bradykinin potentiator C CAS No. 30953-20-9

Bradykinin potentiator C

Numéro de catalogue B1587432
Numéro CAS: 30953-20-9
Poids moléculaire: 1052.2 g/mol
Clé InChI: QWJCUHXRTRCBDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bradykinin potentiator C (BPC) is a peptide derived from the bradykinin family of peptides. It is a potent vasodilator, which is used to promote blood flow and reduce hypertension. BPC is known to be effective in treating a variety of cardiovascular diseases, including hypertension, arrhythmia, and heart failure. BPC has also been studied for its potential to reduce inflammation and improve wound healing.

Applications De Recherche Scientifique

  • Potentiation of Bradykinin Effect by Angiotensin-Converting Enzyme Inhibition

    • Application : Bradykinin potentiator C is used to investigate the importance of Angiotensin-Converting Enzyme (ACE) kininase activity on Bradykinin-induced vasodilation .
    • Method : The isolated and perfused mesenteric beds were exposed to Bradykinin for 15 minutes in the absence or in the presence of kininase inhibitors .
    • Results : The ACE inhibitor potentiated the vasodilator effect of Bradykinin in a mesenteric bed preconstricted with phenylephrine .
  • Bradykinin Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission

    • Application : Bradykinin potentiator C is used to study the role of Bradykinin in producing pain hypersensitivity .
    • Method : The study involves the administration of Bradykinin to the spinal cord in vivo .
    • Results : Administration of Bradykinin to the spinal cord in vivo produces an NMDA-dependent hyperalgesia .
  • Bradykinin-potentiating activity in human serum

    • Application : Bradykinin potentiator C is used to study its potentiating principle which increases the Bradykinin-induced contraction of isolated rat uterus and guinea-pig ileum .
    • Method : The euglobulin fraction of the human blood was prepared and one volume of fresh human serum was added to 8 volumes of acetate buffer pH 5.5, ionic strength 0.02, at 1°C .
    • Results : It was found that this fraction increases the Bradykinin-induced contraction of isolated rat uterus and guinea-pig ileum .
  • Inhibition of Angiotensin-Converting Enzyme (ACE)

    • Application : Bradykinin potentiator C is used as an inhibitor for Angiotensin-Converting Enzyme (ACE). ACE inhibitors block the production of an enzyme that helps convert the protein angiotensin 1 into angiotensin 2, a protein that makes blood vessels constrict and promotes retention of fluid, raising blood pressure .
    • Method : ACE inhibitors like Bradykinin potentiator C act to widen the blood vessels and make it easier for the heart to pump blood through the body .
    • Results : The use of Bradykinin potentiator C as an ACE inhibitor has been discontinued .
  • Potentiation of Glutamatergic Synaptic Transmission

    • Application : Bradykinin potentiator C is used to study the role of Bradykinin in potentiating glutamatergic synaptic transmission .
    • Method : The study involves the administration of Bradykinin to the spinal cord in vivo .
    • Results : Administration of Bradykinin to the spinal cord in vivo produces an NMDA-dependent hyperalgesia .
  • Molecular Imaging Agents Targeting Bradykinin B1

    • Application : Bradykinin potentiator C could potentially be used in the development of molecular imaging agents targeting Bradykinin B1 .
    • Method : This application is theoretical and would involve the development of imaging agents that target the Bradykinin B1 receptor .
    • Results : Kinin receptor polymorphism, expression, and activation have been shown to be associated with both protective and deleterious effects depending on the disease setting .
  • Role in COVID-19 and Inflammatory Diseases

    • Application : Bradykinin potentiator C is used to study the role of Bradykinin in COVID-19 and inflammatory diseases .
    • Method : The study involves the analysis of the role of Bradykinin in the pathological conditions of COVID-19 and other inflammatory diseases .
    • Results : Bradykinin is found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms .
  • Recruitment of Neutrophils via the Chemokine CXCL5 Production

    • Application : Bradykinin potentiator C is used to study the role of Bradykinin in the recruitment of neutrophils via the chemokine CXCL5 production .
    • Method : The study involves the analysis of the role of Bradykinin in the recruitment of neutrophils .
    • Results : The kinin B1 receptor recruits neutrophils via the chemokine CXCL5 production .
  • Inhibition of Myocardial Apoptosis

    • Application : Bradykinin potentiator C is used to study the role of Bradykinin in inhibiting myocardial apoptosis .
    • Method : The study involves the analysis of the role of Bradykinin in inhibiting myocardial apoptosis .
    • Results : Bradykinin infusion in isolated rat hearts provides intermittent protection through a pathway involving BDKRB2, PKG, NOS and mitochondrial K(ATP) channel .

Propriétés

IUPAC Name

1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCUHXRTRCBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404710
Record name Bradykinin potentiator C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1052.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bradykinin potentiator C

CAS RN

30953-20-9
Record name Bradykinin potentiator C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bradykinin potentiator C
Reactant of Route 2
Bradykinin potentiator C
Reactant of Route 3
Bradykinin potentiator C
Reactant of Route 4
Bradykinin potentiator C
Reactant of Route 5
Bradykinin potentiator C
Reactant of Route 6
Bradykinin potentiator C

Citations

For This Compound
62
Citations
S Maruyama, K Nakagomi, N Tomizuka… - Agricultural and …, 1985 - academic.oup.com
Inhibitors of angiotensin I-converting enzyme were isolated from an enzymatic hydrolysate of bovine casein. The amino acid sequences of these inhibitors were Phe-Phe-Val-Ala-Pro-…
Number of citations: 365 academic.oup.com
M Wahl, AR Young, L Edvinsson… - Journal of Cerebral …, 1983 - journals.sagepub.com
Bradykinin is known to effect a vasodilatation of feline cerebral arteries in situ and of both human and feline pial arteries in vitro. In order to demonstrate whether kininase II (localized …
Number of citations: 27 journals.sagepub.com
T Kokubu, I Kato, K Nishimura, K Hiwada, E Ueda - Clinica Chimica Acta, 1978 - Elsevier
… The enzymic properties of these three enzymes were identical with those of angiotensin I-converting enzyme from human lung with regard to inhibitory effects (bradykinin potentiator c …
Number of citations: 51 www.sciencedirect.com
Y Murakami, T Takeshita, S Shizukuishi… - Archives of Oral …, 1990 - Elsevier
… However, bradykinin potentiator C, which does not contain … Bradykinin potentiator C was used as a control. The … weakly by peptide I, but bradykinin potentiator C (Peptide Institute Inc., …
Number of citations: 44 www.sciencedirect.com
K Nishimura, N Yoshida, K Hiwada, E Ueda… - … et Biophysica Acta (BBA …, 1978 - Elsevier
… The inhibition studies were performed using bradykinin potentiator C, Arg-… bradykinin potentiator c, Arg-Pro-Pro or EDTA as inhibitor. (i) The inhibitory effect of bradykinin potentiator c on …
Number of citations: 26 www.sciencedirect.com
S Maruyama, H Mitachi, J Awaya… - Agricultural and …, 1987 - Taylor & Francis
… BP-C, bradykinin-potentiator C; Pyr, pyroglutamic acid. … The Iso value of this inhibitor was calculated to be 16 flM, this value being similar to those of CEIP7 and bradykinin-potentiator C (…
Number of citations: 256 www.tandfonline.com
M Wahl, A Unterberg, A Baethmann - Recent Progress in the Study and …, 1984 - Springer
… To test this hypothesis, bradykinin (10-8 to 10-5M) alone was analyzed first, then applied simultaneously with 10-5M of one of the kininase II inhibitors, bradykinin potentiator C or …
Number of citations: 2 link.springer.com
Y Murakami, H Tamagawa, S Shizukuishi… - FEMS microbiology …, 1992 - academic.oup.com
… Bradykinin potentiator C alone was used as a control and additional peptides in which cationic amino acids are not included may be needed for further control experiments. Nishikata …
Number of citations: 29 academic.oup.com
EL Rugg, JF Aiton, G Cramb - Biochemical and biophysical research …, 1988 - Elsevier
… and the bacterial antibiotic bacitracin, but not by phenylmethylsulphonyl fluoride, aprotinin, phosphoramidon, E-64, amastatin or the ACE inhibitor SQ 20881 and bradykinin potentiator C…
Number of citations: 13 www.sciencedirect.com
JI Inokuchi, A Nagamatsu - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… The data in Table V show the inhibitory effects of SQ 14,225 and bradykinin-potentiator C in … presence of C1- and was sensitive to inhibition by SQ 14,225 and bradykininpotentiator C. …
Number of citations: 68 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.